

2,4,5-Trifluorobenzyl bromide literature review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,4,5-Trifluorobenzyl bromide*

Cat. No.: *B131506*

[Get Quote](#)

An In-depth Technical Guide to **2,4,5-Trifluorobenzyl Bromide**

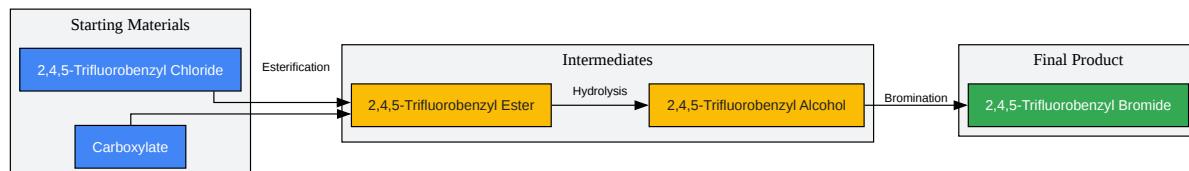
Introduction

2,4,5-Trifluorobenzyl bromide is a versatile fluorinated organic compound that serves as a crucial intermediate in the synthesis of a wide array of complex molecules.^[1] Its chemical structure, featuring a trifluorinated benzene ring attached to a bromomethyl group, imparts unique reactivity and properties that are highly sought after in medicinal chemistry, agrochemical synthesis, and material science.^[1] The presence of fluorine atoms can significantly enhance the biological activity, metabolic stability, and lipophilicity of the final products, often leading to more favorable pharmacokinetic profiles in drug candidates.^{[1][2]} This compound has gained particular prominence as a key building block in the synthesis of Ensitrelvir (S-217622), an oral antiviral drug developed for the treatment of COVID-19.^{[3][4]}

Physicochemical Properties

A summary of the key physicochemical properties of **2,4,5-Trifluorobenzyl bromide** is presented in the table below.

Property	Value	Reference
CAS Number	157911-56-3	[1] [3] [5] [6] [7]
Molecular Formula	C ₇ H ₄ BrF ₃	[1] [5] [6]
Molecular Weight	225.01 g/mol	[1] [5] [6]
Appearance	Colorless to light yellow clear liquid or white low melting solid	[1] [3]
Melting Point	10 - 13 °C	[1]
Density	1.71 g/cm ³	[1]
Refractive Index	n _{20/D} 1.51	[1]
Purity	≥ 98% (GC)	[1]


Spectroscopic Data

Spectroscopic data for **2,4,5-Trifluorobenzyl bromide** is available from the NIST WebBook, providing valuable information for its identification and characterization.

Spectrum Type	Availability	Source
Infrared (IR) Spectrum	Gas Phase Spectrum Available	[5]
Mass Spectrum (Electron Ionization)	Available	[6]

Synthesis of 2,4,5-Trifluorobenzyl Bromide

The synthesis of **2,4,5-Trifluorobenzyl bromide** can be achieved through various routes, often starting from 2,4,5-trifluoro-substituted precursors. One common pathway involves the bromination of 2,4,5-trifluorobenzyl alcohol.

[Click to download full resolution via product page](#)

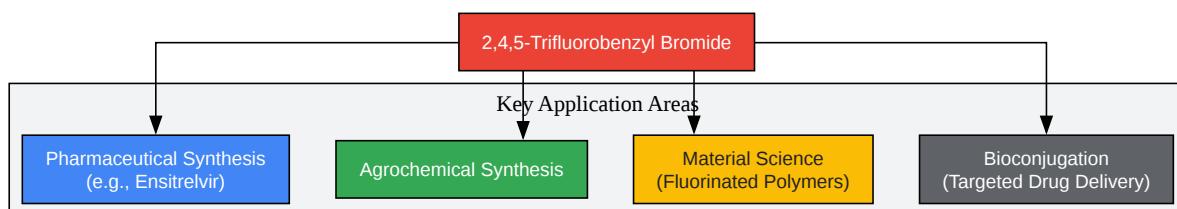
A general synthetic workflow for **2,4,5-Trifluorobenzyl bromide**.

Experimental Protocol: Synthesis from 2,4,5-Trifluorobenzyl Alcohol

A detailed experimental protocol for the synthesis of **2,4,5-Trifluorobenzyl bromide** from 2,4,5-Trifluorobenzyl alcohol is described in a patent.[8]

Materials:

- 2,4,5-Trifluorobenzyl alcohol (48.6 g)
- 48% hydrobromic acid solution (76 g)
- Water (20 g)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate


Procedure:

- In a 250 mL three-necked flask, add 48.6 g of 2,4,5-Trifluorobenzyl alcohol, 20 g of water, and 76 g of 48% hydrobromic acid solution.

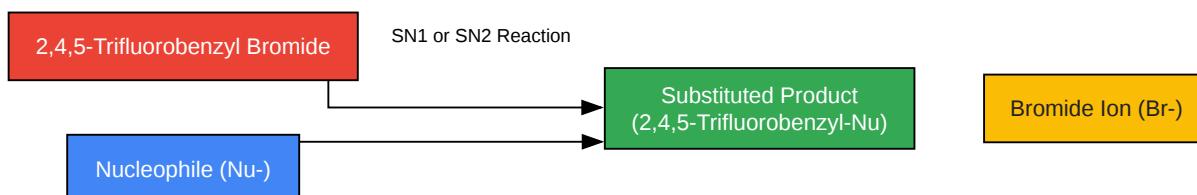
- Stir the mixture at room temperature for 24 hours.
- After the reaction is complete, extract the reaction system twice with ethyl acetate (100 g each time).
- Combine the organic phases and wash with 50 g of saturated sodium bicarbonate solution.
- Dry the organic phase with anhydrous magnesium sulfate.
- Filter to remove the magnesium sulfate.
- Distill the filtrate to recover the ethyl acetate.
- The residue is then subjected to vacuum distillation to obtain 63.1 g of **2,4,5-Trifluorobenzyl bromide**.

Applications of 2,4,5-Trifluorobenzyl Bromide

2,4,5-Trifluorobenzyl bromide is a versatile reagent with a broad range of applications in various fields of chemical synthesis.

[Click to download full resolution via product page](#)

Major applications of **2,4,5-Trifluorobenzyl bromide**.


- Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceuticals.^[1] Its most notable application is in the synthesis of Ensitrelvir, an oral therapeutic for COVID-19.^{[3][4]} The trifluoromethyl group enhances the biological activity of

compounds, making it valuable for developing new drugs with improved efficacy and selectivity.[1]

- Agrochemical Synthesis: Similar to its role in pharmaceuticals, it is used to create complex molecules for agrochemical applications.[1]
- Material Science: It is used in the production of fluorinated polymers, contributing to materials with enhanced thermal stability and chemical resistance.[1]
- Bioconjugation: The bromide functionality allows for easy attachment to biomolecules, which is useful for creating targeted drug delivery systems and diagnostic agents.[1]

Chemical Reactivity

The primary reactivity of **2,4,5-Trifluorobenzyl bromide** is centered around the benzylic bromide, which is a good leaving group in nucleophilic substitution reactions.

[Click to download full resolution via product page](#)

General nucleophilic substitution reaction of **2,4,5-Trifluorobenzyl bromide**.

Grignard Reaction

2,4,5-Trifluorobenzyl bromide can be used to form a Grignard reagent, which is a powerful tool for forming carbon-carbon bonds.

Experimental Example: In a 250 mL three-necked flask, 3 g of magnesium powder and 100 g of ether are added.[8] A solution of 5 g of 2,4,5-trifluoro-benzyl bromide is added, and the mixture is stirred at room temperature for 15 minutes.[8] An additional 22.5 g of 2,4,5-trifluoro-benzyl bromide is slowly dripped in, and the mixture is refluxed for 2 hours to form the Grignard reagent, 2,4,5-trifluorobenzyl magnesium bromide.[8] This intermediate can then be reacted

with various electrophiles, such as carbon dioxide, to form new products like 2,4,5-trifluorophenylacetic acid.[8]

Challenges in Synthesis and Application

Despite its utility, the synthesis and application of **2,4,5-Trifluorobenzyl bromide** present several challenges.

- Raw Material Availability and Purity: The synthesis is dependent on specific raw materials, and ensuring a consistent and pure supply can be difficult.[9] Impurities in starting materials can lead to side reactions and reduce the yield and purity of the final product.[9]
- Reaction Conditions: The synthesis requires precise control of reaction conditions such as temperature, pressure, and reaction time.[9] For instance, the bromination step must be carefully controlled to avoid over-bromination or decomposition.[9]
- Purification: The purification of **2,4,5-Trifluorobenzyl bromide** can be challenging due to the similar physical properties of the target compound and any by-products.[9] Chromatographic methods are often required, which can be time-consuming and expensive.[9]
- Compatibility: In its applications, ensuring compatibility with other chemicals is crucial to avoid unwanted side reactions.[9]
- Regulatory Requirements: The use of this compound, particularly in the pharmaceutical and agrochemical industries, is subject to strict regulatory requirements regarding quality and purity.[9]

Conclusion

2,4,5-Trifluorobenzyl bromide is a highly valuable and versatile chemical intermediate. Its unique trifluorinated structure provides a pathway to novel compounds with enhanced properties, particularly in the realm of drug discovery and materials science. While its synthesis and application present certain challenges, its importance as a building block for advanced therapeutic agents like Ensitrelvir underscores its significance in modern chemical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. 2,4,5-Trifluorobenzyl bromide | 157911-56-3 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 2,4,5-Trifluorobenzyl bromide [webbook.nist.gov]
- 6. 2,4,5-Trifluorobenzyl bromide [webbook.nist.gov]
- 7. ying-pharma.com [ying-pharma.com]
- 8. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 9. kaibangchem.com [kaibangchem.com]
- To cite this document: BenchChem. [2,4,5-Trifluorobenzyl bromide literature review]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b131506#2-4-5-trifluorobenzyl-bromide-literature-review>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com